3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide
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Overview
Description
3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a nitrophenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved by reacting 4-nitrophenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the butanamide moiety and the methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The thieno[3,4-c]pyrazole core may also play a role in binding to DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share a similar heterocyclic core and exhibit comparable biological activities.
Indole derivatives: Known for their wide range of biological activities, indole derivatives have structural similarities and are used in similar applications.
Imidazole derivatives: These compounds are also used in medicinal chemistry and materials science due to their versatile chemical properties.
Uniqueness
3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide is unique due to its specific combination of functional groups and the thieno[3,4-c]pyrazole core. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H18N4O5S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-methyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |
InChI |
InChI=1S/C16H18N4O5S/c1-10(2)7-15(21)17-16-13-8-26(24,25)9-14(13)18-19(16)11-3-5-12(6-4-11)20(22)23/h3-6,10H,7-9H2,1-2H3,(H,17,21) |
InChI Key |
PQJMHAFIPPFHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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